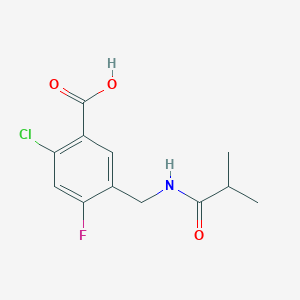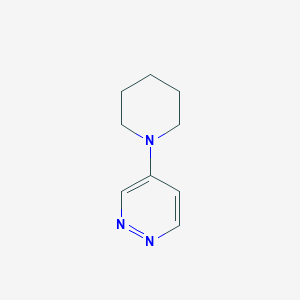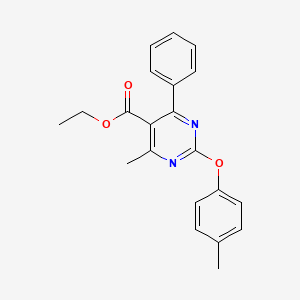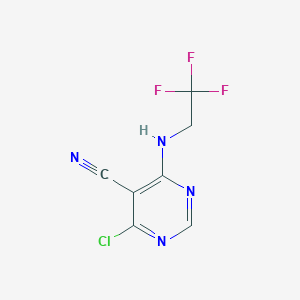![molecular formula C8H5ClN2O B13101579 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 144332-05-8](/img/structure/B13101579.png)
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and the pyrido[1,2-a]pyrimidin-2-one core structure contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . This method ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer. Different aminoazines can also be employed in this approach, enabling access to several unusual bicyclic systems with higher nitrogen contents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of lithium amide anions and thermal cyclization are key steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrido[1,2-a]pyrimidin-2-one derivatives.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidin-2-one derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes such as protein tyrosine kinases and cyclin-dependent kinases . These interactions disrupt cellular processes, leading to therapeutic effects such as antiproliferative and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and enzyme inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities and are used in drug discovery.
Pyrido[1,2-a]pyrimidin-4-ones: Associated with a broad range of biological properties.
Uniqueness
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to the presence of the chlorine atom at the 7th position, which enhances its reactivity and potential for substitution reactions. This structural feature distinguishes it from other pyrido[1,2-a]pyrimidin-2-one derivatives and contributes to its diverse biological activities.
Properties
CAS No. |
144332-05-8 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloropyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-10-8(12)3-4-11(7)5-6/h1-5H |
InChI Key |
NGLAMPFYDQFLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CN2C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



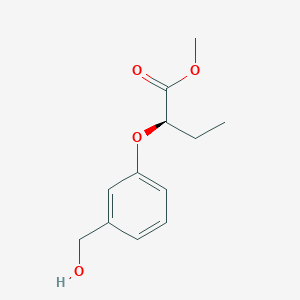
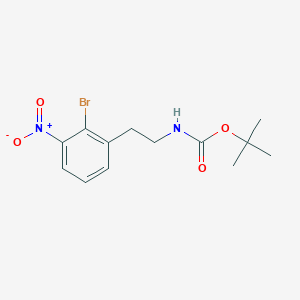

![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

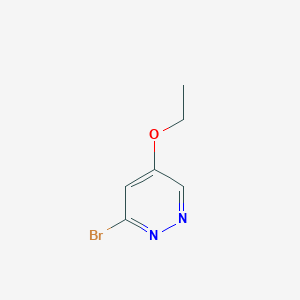
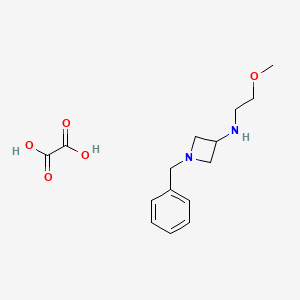

![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)
